Glycine, N-L-arginyl-

Overview

Description

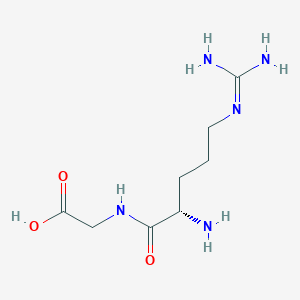

Glycine, N-L-arginyl-: is a dipeptide composed of glycine and L-arginine Glycine is the simplest amino acid, while L-arginine is a semi-essential amino acid known for its role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-L-arginyl- typically involves the coupling of glycine and L-arginine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of Glycine, N-L-arginyl- may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like proteases to catalyze the peptide bond formation under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Glycine, N-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the amino acid side chains, particularly the guanidino group of L-arginine.

Reduction: Reduction reactions can affect the disulfide bonds if present in the peptide structure.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation of L-arginine can lead to the formation of ornithine and urea .

Scientific Research Applications

Chemistry: Glycine, N-L-arginyl- is used in peptide synthesis and as a building block for more complex molecules. It serves as a model compound for studying peptide bond formation and stability .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs .

Medicine: Glycine, N-L-arginyl- has potential therapeutic applications, including wound healing and immune modulation. It is also explored for its role in cardiovascular health and metabolic regulation .

Industry: In the industrial sector, this compound is used in the production of bioactive peptides and as an additive in various formulations .

Mechanism of Action

The mechanism of action of Glycine, N-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors, while L-arginine serves as a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune responses . The combined effects of these amino acids can modulate various physiological processes, including neurotransmission, immune function, and cardiovascular health .

Comparison with Similar Compounds

Arginyl-Glycine:

Arginylglycylaspartic Acid: A tripeptide known for its role in cell adhesion and signaling.

Ornithine: A derivative of L-arginine involved in the urea cycle and protein metabolism.

Uniqueness: Glycine, N-L-arginyl- is unique due to its specific sequence and the combined properties of glycine and L-arginine. This combination allows it to participate in diverse biochemical pathways and makes it a valuable compound for research and therapeutic applications .

Biological Activity

Glycine, N-L-arginyl- (also known as Arg-Gly) is a dipeptide compound formed from the amino acids glycine and arginine. This compound has garnered attention in recent years due to its potential biological activities and therapeutic applications. This article delves into the biological activity of Glycine, N-L-arginyl-, highlighting its mechanisms of action, effects on various physiological systems, and relevant case studies.

- Molecular Formula : C₈H₁₇N₅O₃

- Molecular Weight : 217.25 g/mol

- CAS Number : 142765

Glycine, N-L-arginyl- exhibits several biological activities primarily through its interaction with various receptors and signaling pathways:

- Neurotransmission : Glycine acts as an inhibitory neurotransmitter in the central nervous system, which may enhance its neuroprotective effects.

- Vasodilation : The arginine component is a precursor to nitric oxide (NO), a potent vasodilator, suggesting that Arg-Gly may contribute to improved blood flow and cardiovascular health.

- Anti-inflammatory Effects : Research indicates that glycine supplementation can decrease inflammation markers in various models, potentially benefiting conditions like arthritis and metabolic syndrome .

1. Effects on the Nervous System

Glycine has been shown to improve psychiatric symptoms in individuals with schizophrenia and other psychiatric disorders. A review of clinical trials indicated that glycine administration led to significant improvements in symptoms when used alongside traditional therapies .

2. Impact on Aging

Recent studies suggest that dietary glycine may increase healthy lifespan and reduce inflammation in model organisms, indicating its potential as a geroprotective agent . The following table summarizes findings from various studies regarding glycine's effects on different physiological systems:

| Study Reference | Population | Intervention | Duration | Key Findings |

|---|---|---|---|---|

| Aliyev (2005) | Alcohol Hallucinosis | 700 mg/d Glycine | 7 days | Improved psychiatric symptoms |

| Serrita (2019) | Schizophrenia & Alcohol Dependence | 0.8 g/kg Glycine | 12 weeks | Reduction in symptoms |

| D’Angelo (2016) | Early Preeclampsia | 60 ml injectable water containing 1% Glycine | Up to 7 days | Improved outcomes compared to control |

| Manir (2014) | Nonmetastatic Pelvic Malignancy | 21 g/d Glycine | 4 weeks | Enhanced recovery post-treatment |

Case Study 1: Schizophrenia Treatment

In a randomized controlled trial involving patients with schizophrenia, participants receiving glycine showed significant reductions in negative symptoms compared to those on placebo. The study highlighted the potential for glycine as an adjunct therapy in treating psychiatric disorders .

Case Study 2: Cardiovascular Health

A study explored the effects of dietary arginine and glycine on stress induced by dietary excesses of single amino acids. Results indicated that both amino acids could alleviate stress responses and improve cardiovascular health markers .

Properties

IUPAC Name |

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUXCWCKKCZEAW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178885 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-67-9 | |

| Record name | Glycine, N-L-arginyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.